molecular formula C17H15N3O5S B2557490 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide CAS No. 896350-67-7

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide

Cat. No. B2557490
CAS RN: 896350-67-7
M. Wt: 373.38
InChI Key: WOBFWGAGPYPPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found .

Scientific Research Applications

1. Antagonistic Properties on 5-HT Receptors

One of the prominent research areas for compounds related to N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide involves their antagonistic effects on serotonin receptors, specifically 5-HT(1B/1D). Studies have synthesized and evaluated analogues showing potent and selective antagonistic activities. These compounds have been explored for their capacity to influence serotonin release, potentially contributing to therapeutic strategies for neurological conditions (Liao et al., 2000).

2. Anticancer and Antimicrobial Activities

Compounds with the 1,3,4-oxadiazole moiety, including derivatives similar to the target compound, have been studied for their anticancer and antimicrobial activities. These studies have shown that such compounds can inhibit tumor growth and possess antibacterial properties, making them candidates for further pharmaceutical development. For instance, research has highlighted their potential in toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

3. Corrosion Inhibition

Interestingly, derivatives of this compound have been evaluated for their application in corrosion inhibition. Studies have investigated their efficiency as inhibitors for mild steel in acidic environments, revealing a significant potential to prevent corrosion through adsorption on metal surfaces (Bouklah et al., 2006). This research indicates the versatility of the oxadiazole moiety in applications beyond pharmaceuticals.

4. Antidiabetic Potential

Recent studies have also explored the antidiabetic potential of compounds containing the 1,3,4-oxadiazole structure. By evaluating their α-amylase inhibitory activity, researchers aim to develop new treatments for diabetes, highlighting the broad therapeutic relevance of these compounds (Lalpara et al., 2021).

5. Antibacterial Activity on Rice Bacterial Leaf Blight

In agriculture, sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against rice bacterial leaf blight. These findings suggest potential applications in crop protection, offering an alternative to traditional chemical treatments (Shi et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found .

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the sources I found .

properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-24-14-6-4-3-5-13(14)16-19-20-17(25-16)18-15(21)11-7-9-12(10-8-11)26(2,22)23/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBFWGAGPYPPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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